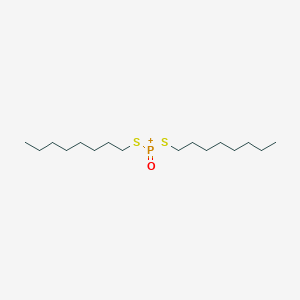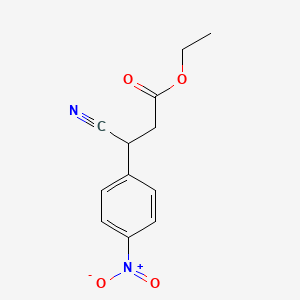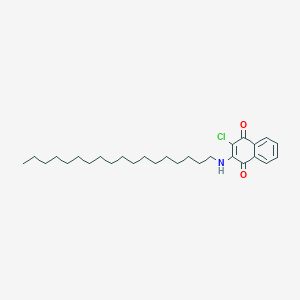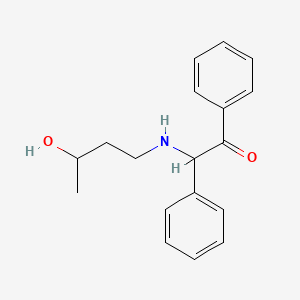
2-(3-Hydroxybutylamino)-1,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxybutylamino)-1,2-diphenylethanone is an organic compound that features a hydroxybutylamino group attached to a diphenylethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone typically involves the reaction of 1,2-diphenylethanone with 3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxybutylamino)-1,2-diphenylethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Hydroxybutylamino)-1,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The hydroxybutylamino group may interact with enzymes or receptors, modulating their activity. The diphenylethanone moiety may contribute to the compound’s overall stability and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-(3-Hydroxybutylamino)-1,2-diphenylethanone can be compared with other similar compounds such as:
2-(3-Hydroxypropylamino)-1,2-diphenylethanone: Similar structure but with a shorter hydroxyalkyl chain.
2-(3-Hydroxybutylamino)-1,2-diphenylmethanone: Similar structure but with a different carbonyl group.
2-(3-Hydroxybutylamino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6277-83-4 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(3-hydroxybutylamino)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21NO2/c1-14(20)12-13-19-17(15-8-4-2-5-9-15)18(21)16-10-6-3-7-11-16/h2-11,14,17,19-20H,12-13H2,1H3 |
Clé InChI |
LVKBQFXXIDMFTP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


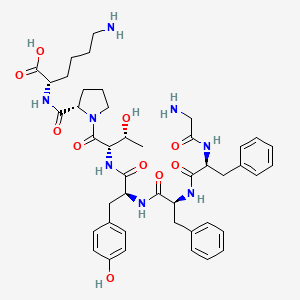


![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
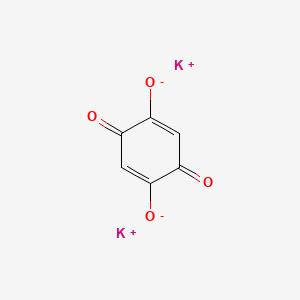
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
